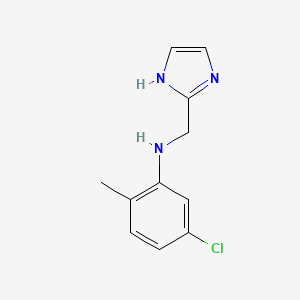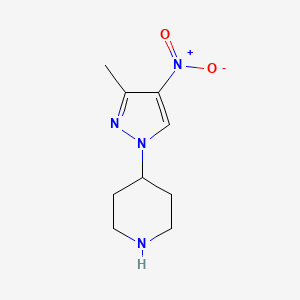
4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and piperidine rings in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed
Reduction: 4-(3-Methyl-4-amino-1H-pyrazol-1-yl)piperidine.
Substitution: Various substituted piperidine derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Similar structure but with a methyl group instead of a piperidine ring.
3-Methyl-4-nitro-1H-pyrazole: Lacks the piperidine ring, making it less versatile in terms of reactivity.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)piperidine: Contains multiple pyrazole rings, leading to different chemical properties
Uniqueness
4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(3-methyl-4-nitropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-7-9(13(14)15)6-12(11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
UBOQZQOFTOAHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


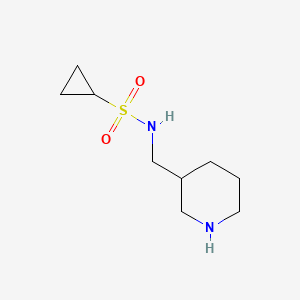
![tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13256244.png)
![2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13256258.png)




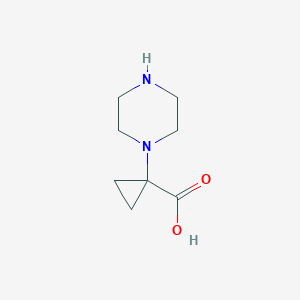
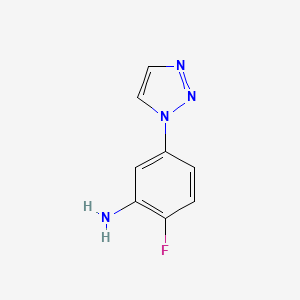
![N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13256298.png)
